molecular formula C11H8N2O2 B1302954 3-Nitro-4-phenylpyridine CAS No. 220952-00-1

3-Nitro-4-phenylpyridine

Cat. No. B1302954
CAS RN: 220952-00-1
M. Wt: 200.19 g/mol
InChI Key: GBBDSKNQVRTSDL-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylpyridine is a compound that is part of a broader class of nitrophenylpyridines, which are of interest due to their potential applications in various fields, including medicinal chemistry. The compound itself is not explicitly detailed in the provided papers, but its related derivatives and synthesis methods are discussed, which can provide insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds related to 3-Nitro-4-phenylpyridine involves various strategies. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine is described, indicating the reactivity of nitropyridine groups with amines and the potential for cyclization reactions . Additionally, the reaction of 3-nitrotyrosine with hypochlorous acid leads to Chichibabin-type cyclotrimerisation, resulting in 3,5-diphenylpyridine derivatives, which suggests that similar conditions might be used to synthesize 3-Nitro-4-phenylpyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nitro-4-phenylpyridine can be determined using single-crystal X-ray diffraction, as demonstrated by the analysis of 4-(3-nitropyridin-2-ylamino)phenol and its aminopyridin analog . These structures reveal the presence of intermolecular hydrogen bonds that stabilize the crystal lattice, which could be a feature in the 3-Nitro-4-phenylpyridine structure as well.

Chemical Reactions Analysis

The chemical reactivity of nitrophenylpyridines is highlighted by the nitration reactions of various substituted phenylpyridines. For example, the nitration of 2,5-dimethyl-4-phenylpyridine occurs at the para position of the phenyl ring, leading to mono- and dinitro derivatives . Similarly, the nitration of 2-phenyl-3-hydroxypyridine directs the nitro group to the para position of the phenyl ring, and further nitration introduces a nitro group into the pyridine ring . These studies suggest that 3-Nitro-4-phenylpyridine could undergo further nitration or other electrophilic substitution reactions at specific positions on the rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenylpyridines can be inferred from the study of their complexes and derivatives. For instance, the 1:1 complex of 4-nitrophenol and 4-methylpyridine forms a hydrogen-bonded dimer with a specific dihedral angle between the rings, which could be relevant to the packing of 3-Nitro-4-phenylpyridine in the solid state . The synthesis and crystal structure of 3-nitrophthalic acid-3-methyl-4-nitropyridine N-oxide adducts provide additional information on the hydrogen bonding patterns and crystal packing that could be expected for 3-Nitro-4-phenylpyridine . Lastly, the synthesis and characterization of a related compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, offer insights into the vibrational and electronic properties, as well as the nonlinear optical potential of nitrophenylpyridines .

Scientific Research Applications

Nitration Processes

  • Nitration of Phenylpyridines : Nitration of various phenylpyridines, including 2,5-dimethyl-4-phenylpyridine, leads to the formation of nitro compounds and dinitro derivatives, potentially including 3-Nitro-4-phenylpyridine. These processes are crucial for creating specific nitro-substituted pyridines used in various applications (Prostakov et al., 1976).

Chemical Synthesis and Applications

  • Synthesis of Unsymmetrical Nitropyridines : The synthesis of unsymmetrical 5-nitropyridines, including 5-nitro-6-phenylpyridines, demonstrates the principles of green chemistry. These reactions shorten reaction times, reduce the number of steps, and improve yields, making them significant for efficient chemical synthesis (Koveza et al., 2018).

Manipulating Molecular Properties

  • Manipulation of Excited State Properties : Research on Iridium Phenylpyridine Complexes, where nitro substituents on the pyridine ring (akin to 3-Nitro-4-phenylpyridine) influence the electronic structure, demonstrates the importance of nitro-substituted phenylpyridines in studying and manipulating excited state properties. These findings are pivotal in photophysical and photochemical research (Turner et al., 2022).

Crystallography and Solid-State Chemistry

  • Multi-component Crystals : The creation of multi-component crystals with 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, highlights the significance of nitro-substituted phenylpyridines in crystallography. It sheds light on the influence of chemical and structural factors on hydrogen bonding and proton transfer, key areas in solid-state chemistry (Seaton et al., 2013).

Safety and Hazards

3-Nitro-4-phenylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The future directions of research on 3-Nitro-4-phenylpyridine could involve the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . Another potential direction could be the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Mechanism of Action

Mode of Action

. This suggests that 3-Nitro-4-phenylpyridine may interact with its targets through similar mechanisms.

Biochemical Pathways

This suggests that 3-Nitro-4-phenylpyridine may affect biochemical pathways involving nitro group migration or reduction .

Result of Action

. This suggests that 3-Nitro-4-phenylpyridine may induce similar molecular and cellular changes.

Action Environment

. Therefore, it is likely that the action of 3-Nitro-4-phenylpyridine could be influenced by similar environmental factors.

properties

IUPAC Name

3-nitro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBDSKNQVRTSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376591
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-phenylpyridine

CAS RN

220952-00-1
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,4-dihydropyridine derivatives, particularly the substituents on the phenyl ring, influence their calcium channel modulation activity?

A1: Research indicates that modifications to the phenyl ring of 1,4-dihydropyridine derivatives significantly impact their calcium channel modulation activity []. For instance, incorporating thiomethyl (-CH2SMe), sulfinylmethyl (-CH2SOMe), and sulfonylmethyl (-CH2SO2Me) groups, as well as their non-methylated counterparts (-SMe, -SOMe, -SO2Me) at the ortho, meta, and para positions of the phenyl ring, leads to varied calcium channel antagonist activity in guinea pig ileum longitudinal smooth muscle (GPILSM) []. Generally, the thio and sulfonyl derivatives exhibit higher antagonist activity than the sulfinyl derivatives. Additionally, the position of the substituent on the phenyl ring also plays a crucial role. For -CH2SMe, -CH2SOMe, and -SOMe substituents, meta and para isomers demonstrate greater potency compared to ortho isomers []. Interestingly, some derivatives, like the meta -CH2SMe, ortho -CH2SMe, meta -SMe, and ortho -CH2SO2Me, display a unique profile with simultaneous calcium channel antagonist activity in smooth muscle and agonist activity in the heart []. This dual activity makes them promising candidates for further investigation in conditions like congestive heart failure.

Q2: Can 3-nitro-4-phenylpyridine be used as a starting material to synthesize other heterocyclic compounds?

A2: Yes, 3-nitro-4-phenylpyridine derivatives can serve as valuable intermediates in the synthesis of other heterocyclic compounds, specifically β-carbolines []. For example, the reduction of 2-chloro-6-methyl-3-nitro-4-phenylpyridine with triethyl phosphite yields 1-chloro-3-methyl-β-carboline, which can be further dechlorinated to obtain 3-methyl-β-carboline []. This synthetic route highlights the versatility of 3-nitro-4-phenylpyridine derivatives in accessing structurally diverse heterocycles with potential biological activities.

Q3: What is the typical synthetic route for producing 1,4-dihydropyridine-threonine derivatives using a 3-nitro-4-phenylpyridine intermediate?

A3: 1,4-dihydropyridine-threonine derivatives can be synthesized using a multistep process involving a 3-nitro-4-phenylpyridine intermediate []. The synthesis starts with a reaction between an appropriately substituted aldehyde and a compound containing an active methylene group, yielding a condensation product. This product then reacts with either an amino crotonic ester or a related derivative to generate the target 1,4-dihydropyridine-threonine derivative []. This synthetic strategy highlights the use of 3-nitro-4-phenylpyridine as a key building block for creating structurally complex and potentially pharmaceutically relevant molecules.

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